molecular formula C23H23N3O7 B5354794 4-[(3Z)-2-[4-(dimethylamino)phenyl]-3-[hydroxy-(4-nitrophenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid

4-[(3Z)-2-[4-(dimethylamino)phenyl]-3-[hydroxy-(4-nitrophenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid

Cat. No.: B5354794
M. Wt: 453.4 g/mol
InChI Key: QNAZBLMLCBVCRG-VZCXRCSSSA-N
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Description

4-[(3Z)-2-[4-(dimethylamino)phenyl]-3-[hydroxy-(4-nitrophenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid is a complex organic compound with a unique structure that includes a dimethylamino group, a nitrophenyl group, and a dioxopyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3Z)-2-[4-(dimethylamino)phenyl]-3-[hydroxy-(4-nitrophenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid involves multiple steps. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 4-nitrobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with a suitable dioxopyrrolidinyl derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as recrystallization and chromatography to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(3Z)-2-[4-(dimethylamino)phenyl]-3-[hydroxy-(4-nitrophenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can produce various oxides .

Scientific Research Applications

4-[(3Z)-2-[4-(dimethylamino)phenyl]-3-[hydroxy-(4-nitrophenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a fluorescent marker in biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[(3Z)-2-[4-(dimethylamino)phenyl]-3-[hydroxy-(4-nitrophenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3Z)-2-[4-(dimethylamino)phenyl]-3-[hydroxy-(4-nitrophenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-[(3Z)-2-[4-(dimethylamino)phenyl]-3-[hydroxy-(4-nitrophenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O7/c1-24(2)16-9-5-14(6-10-16)20-19(21(29)15-7-11-17(12-8-15)26(32)33)22(30)23(31)25(20)13-3-4-18(27)28/h5-12,20,29H,3-4,13H2,1-2H3,(H,27,28)/b21-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAZBLMLCBVCRG-VZCXRCSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)C(=O)N2CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)[N+](=O)[O-])/O)/C(=O)C(=O)N2CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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